2-Fluoro-6-hydrazinopyridine
Description
Contextualizing 2-Fluoro-6-hydrazinopyridine within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone of heterocyclic chemistry, serving as crucial starting materials for a wide array of chemical transformations. researchgate.net The halogen atoms act as leaving groups, making the pyridine ring susceptible to nucleophilic substitution reactions, which is a primary method for introducing functional diversity to the pyridine scaffold. thieme-connect.com The reactivity and regioselectivity of these substitutions are heavily influenced by the nature and position of the halogen substituents.
This compound is a distinct member of this class. The fluorine atom at the 2-position, being highly electronegative, activates the pyridine ring for nucleophilic attack. Simultaneously, the hydrazine (B178648) group at the 6-position is a potent nucleophile itself and a key functional handle for subsequent reactions. This bifunctional nature allows for a range of strategic synthetic operations. For instance, the hydrazine moiety can undergo condensation reactions with carbonyl compounds to form hydrazones or participate in cyclocondensation reactions to build fused heterocyclic rings. smolecule.comresearchgate.net The fluorine atom's presence can also modulate the electronic properties and metabolic stability of resulting molecules, a feature often exploited in drug design. The chemistry of related di-substituted pyridines, such as 4-bromo-2,6-difluoropyridine, demonstrates how the differential reactivity of halogen atoms can be controlled to achieve selective, stepwise substitutions, a principle that extends to the strategic use of this compound in building complex molecular frameworks. mdpi.com
Overview of Hydrazine and Pyridine Moiety Significance in Organic Synthesis
The two core components of this compound, the pyridine ring and the hydrazine group, are independently recognized as privileged structures in organic synthesis and medicinal chemistry.
The pyridine moiety is a fundamental N-heterocycle present in numerous natural products and pharmaceuticals. acs.org Its nitrogen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition at biological targets. acs.org The incorporation of a pyridine ring into a molecule can enhance its solubility, permeability, and metabolic stability. These favorable properties have made pyridine a preferred scaffold in drug discovery, leading to its presence in a wide range of therapeutic agents. acs.orgacs.org
The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group. It is a powerful nucleophile and a precursor for a vast number of derivatives. In organic synthesis, hydrazines are most notably used in condensation reactions with carbonyl compounds to form hydrazones and in cyclocondensation reactions with 1,3-dicarbonyl compounds to generate pyrazole (B372694) rings. beilstein-journals.orgnih.gov This reactivity is central to the construction of many important heterocyclic systems. Hydrazine derivatives are also key components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step, a highly valued strategy in modern medicinal chemistry for creating libraries of potential drug candidates. acs.orgrsc.org
Evolution of Research Themes Involving this compound
Research involving this compound and related hydrazinopyridines has evolved from their use as simple synthetic intermediates to their application as key building blocks in sophisticated, modern synthetic strategies.
Initially, hydrazinopyridines were primarily used for creating relatively simple heterocyclic structures. A major and enduring research theme is their use in the synthesis of pyrazolylpyridines through cyclocondensation with β-diketones. researchgate.netbeilstein-journals.orgepdf.pub These pyrazolylpyridine structures are valued as versatile ligands for transition metals and as scaffolds for biologically active compounds. researchgate.net
More recently, the focus has shifted towards leveraging the reactivity of hydrazinopyridines in more complex synthetic methodologies, such as multicomponent reactions (MCRs), to rapidly generate molecular diversity. acs.orgmdpi.com For example, 2-hydrazinopyridines have been employed in three-component reactions with aldehydes and isocyanides to produce fused pyridotriazine scaffolds. acs.org This approach allows for the efficient, one-pot synthesis of novel and complex heterocyclic systems that would otherwise require lengthy, multi-step procedures.
A significant contemporary research theme is the application of hydrazinopyridine derivatives in the development of targeted therapeutics, particularly kinase inhibitors. google.comnih.govgoogle.com The pyrazole and triazole rings, often formed from a hydrazine precursor, are common features in many kinase inhibitor drugs. google.com The ability to use compounds like this compound to construct libraries of fused pyridotriazoles and related heterocycles makes it a valuable tool in the search for new inhibitors for therapeutic targets such as CDK2 and other kinases involved in cell cycle regulation and cancer. acs.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 80714-39-2 |
| Molecular Formula | C₅H₆FN₃ |
| Molecular Weight | 127.12 g/mol |
| Physical Form | Solid |
| Boiling Point | 277.5 ± 25.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 121.6 ± 23.2 °C |
| IUPAC Name | 2-fluoro-6-hydrazinylpyridine |
Data sourced from references researchgate.net.
Table 2: Research Findings on the Reactivity of Hydrazinopyridines
| Reaction Type | Reactants | Product Class | Significance in Research |
| Cyclocondensation | Hydrazinopyridine, 1,3-Diketone | Pyrazolylpyridine | Synthesis of ligands for metal complexes and scaffolds for medicinal chemistry. researchgate.netbeilstein-journals.org |
| Hydrazone Formation | Hydrazinopyridine, Aldehyde/Ketone | Hydrazone | Creation of intermediates for further synthesis and compounds with potential biological activity. smolecule.comresearchgate.net |
| Multicomponent Reaction (e.g., GBB-3CR type) | 2-Hydrazinopyridine (B147025), Aldehyde, Isocyanide | Fused Pyrido[2,1-c] smolecule.comsynquestlabs.comtriazine | Rapid generation of complex, nitrogen-rich heterocyclic scaffolds for drug discovery. acs.orgacs.org |
| Cyclization / Amidation | 2-Hydrazinopyridine, Aldehyde, Isocyanate/Isothiocyanate | Fused smolecule.comsynquestlabs.comTriazolo[4,3-a]pyridine | One-pot synthesis of five-membered fused heterocyclic systems with medicinal relevance. acs.org |
| Tetrahydroindazole Formation | Hydrazinopyridine, Substituted Cyclohexanone | Tetrahydroindazole | Building blocks for the development of kinase inhibitors (e.g., for CDK2). nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(6-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCDDOSISTEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363074 | |
| Record name | 2-fluoro-6-hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80714-39-2 | |
| Record name | 2-fluoro-6-hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 6 Hydrazinopyridine and Its Derivatives
Established Synthetic Routes to 2-Fluoro-6-hydrazinopyridine
The synthesis of this compound, a valuable heterocyclic building block, is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. This approach leverages the reactivity of halogenated pyridines with hydrazine (B178648) hydrate (B1144303). Additionally, catalytic hydrogenation presents an alternative, though less common, pathway.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridines with Hydrazine Hydrate.benchchem.comsmolecule.com
The cornerstone of this compound synthesis lies in the SNAr reaction, where a halogen atom on the pyridine (B92270) ring is displaced by a hydrazinyl group. libretexts.org This reaction's success is contingent on several factors, including the choice of solvent, reaction temperature, and the nature of the starting pyridine halide.
The selection of an appropriate solvent is critical for the efficacy of SNAr reactions. Polar aprotic solvents are generally favored as they can stabilize the intermediate Meisenheimer complex, thereby enhancing the reaction rate. numberanalytics.com Commonly employed solvent systems include:
Alcohols: Methanol (B129727) and ethanol (B145695) are frequently used, often in reactions conducted at room temperature or under reflux. orgsyn.orgnih.gov
Amides: N,N-dimethylformamide (DMF) is another effective solvent, particularly for reactions requiring higher temperatures. google.com
Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) and its aqueous mixtures are also utilized, providing a polar environment conducive to the reaction. prepchem.combau.edu.lb
Ethers: While less common, solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have been reported in specific synthetic protocols. nih.govresearchgate.net
Other Solvents: Acetonitrile and pyridine have also been documented as reaction media. rsc.orgwhiterose.ac.uk
The choice of solvent can significantly influence reaction outcomes, and in some cases, a mixture of solvents is employed to optimize solubility and reactivity. whiterose.ac.uk
The reaction temperature is a crucial parameter that is often adjusted to control the rate and selectivity of the substitution. The operational temperature for the synthesis of hydrazinopyridines via SNAr can range from 0°C to as high as 150°C.
For instance, the reaction of 2,6-dichloropyridine-4-carbonitrile with hydrazine hydrate is initiated at 0°C to manage the initial exothermic reaction. prepchem.com In contrast, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566) can be carried out at reflux temperatures of up to 130°C in DMF. google.com Room temperature conditions are also employed, particularly when the starting material is sufficiently reactive, as seen in the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate in ethanol. google.comgoogle.com Higher temperatures generally accelerate the reaction but may also lead to the formation of side products. numberanalytics.com
Table 1: Temperature Effects on SNAr Reactions for Hydrazinopyridine Synthesis
| Precursor | Hydrazine Concentration | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| 2,6-dichloropyridine (B45657) | 80% | Methanol | Room Temp to Reflux | 2-chloro-6-hydrazinopyridine | |
| 2,6-dichloropyridine-4-carbonitrile | Not Specified | DMSO | 0 to <30 | 6-chloro-2-hydrazinopyridine-4-carbonitrile | prepchem.com |
| 2,3-dichloropyridine | 80% | DMF | 130 | 3-chloro-2-hydrazinopyridine | google.com |
The structure and halogen substitution pattern of the precursor pyridine significantly dictate the feasibility and outcome of the hydrazinolysis reaction. Dihalogenated pyridines are common starting materials.
2,6-Dichloropyridine: This precursor reacts with hydrazine hydrate to yield 2-chloro-6-hydrazinopyridine. The reaction often requires prolonged heating to achieve substitution of one chlorine atom.
2-Chloro-6-fluoropyridine: The differential reactivity of fluorine and chlorine atoms can be exploited for selective substitution.
2-Fluoro-3-chloropyridine: This precursor is used in the synthesis of 3-chloro-2-hydrazinopyridine. google.comgoogle.com The greater lability of the fluorine atom at the 2-position directs the nucleophilic attack of hydrazine.
2,3-Dichloropyridine: This isomer can also be used to produce 3-chloro-2-hydrazinopyridine. nih.gov
The presence of electron-withdrawing groups on the pyridine ring generally activates the ring towards nucleophilic attack, facilitating the substitution reaction. libretexts.org
In di- or poly-halogenated pyridines, the position of the incoming hydrazinyl group is governed by the relative reactivity of the different halogen atoms and the electronic effects of other substituents on the ring. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic displacement.
The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in alkyl halide SN2 reactions. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic. libretexts.org
For instance, in the reaction of 2,4-difluoropyridine (B1303125) with hydrazine, substitution occurs preferentially at the 4-position. researchgate.net However, this regioselectivity can be altered by introducing bulky groups, such as a trialkylsilyl group, adjacent to a halogen, which can sterically hinder the attack at that position and redirect the nucleophile to a more remote halogen. researchgate.netacs.org In the case of 3-chloro-2-fluoropyridine, the fluorine atom at the 2-position is more readily displaced by hydrazine, leading to the formation of 3-chloro-2-hydrazinopyridine. smolecule.com The electron-withdrawing effect of the fluorine atom makes the C2 position more electrophilic and susceptible to nucleophilic attack. smolecule.com
Table 2: Regioselectivity in Dihalopyridine Hydrazinolysis
| Precursor | Nucleophile | Predominant Substitution Position | Product | Reference |
|---|---|---|---|---|
| 2,4-Difluoropyridine | Hydrazine | 4-position | 4-Hydrazino-2-fluoropyridine | researchgate.net |
| 2,3-Dichloropyridine | Hydrazine Hydrate | 2-position | 3-Chloro-2-hydrazinopyridine | nih.gov |
Catalytic Hydrogenation Methods for Pyridine Halides
While SNAr is the dominant synthetic strategy, catalytic hydrogenation offers an alternative route for the preparation of hydrazinopyridines from halopyridines. This method typically involves the reduction of a halogenated pyridine in the presence of a metal catalyst.
For example, 2,3-dichloropyridine can be synthesized via the catalytic hydrogenation of 2,3,6-trichloropyridine (B1294687) using a mixed catalyst system of Pt/C and Pd/C in methanol with pyridine as an additive. google.com Although this example illustrates the reduction of a C-Cl bond, similar principles can be applied to the synthesis of hydrazinopyridines, potentially through the reduction of a nitro- or other reducible group to a hydrazine. However, direct catalytic hydrogenation of a halopyridine to a hydrazinopyridine is less commonly reported in the literature compared to SNAr methods. The hydrogenation of hydroxypyridines to hydroxypiperidines has been studied, indicating the feasibility of ring reduction under catalytic conditions. google.com
Preparation of Related Hydrazinylpyridines from Dihalopyridines (e.g., 2,6-dihydrazinylpyridine from 2,6-difluoropyridine)
Hydrazinylpyridines can be synthesized from dihalopyridines through nucleophilic substitution with hydrazine hydrate. researchgate.net For example, 2,6-dihydrazinylpyridine has been successfully synthesized from 2,6-difluoropyridine (B73466). researchgate.net This method is versatile, with appropriate reaction conditions allowing for the substitution of one or two halogen atoms. researchgate.net The reactivity of the halogen substituent is a key factor. For instance, in the reaction of 2,3-dichloropyridine with hydrazine hydrate, the chlorine at the 2-position is more susceptible to substitution. google.com The synthesis of 2,6-difluoropyridine itself can be achieved from 2,6-dichloropyridine by reaction with potassium fluoride (B91410) in a solvent like dimethyl sulfoxide (DMSO). google.comsigmaaldrich.com
Table 2: Synthesis of Hydrazinylpyridines from Dihalopyridines
| Starting Material | Reagent | Product | Reference |
| 2,6-difluoropyridine | Hydrazine hydrate | 2,6-dihydrazinylpyridine | researchgate.net |
| 4-chloropyridine | Hydrazine hydrate | 4-hydrazinylpyridine | researchgate.net |
| 2,3-dichloropyridine | Hydrazine hydrate | 3-chloro-2-hydrazinylpyridine | researchgate.net |
| 2,3,5-trichloropyridine | Hydrazine hydrate | 3,5-dichloro-2-hydrazinylpyridine | researchgate.net |
| 4-chloro-2,3,5,6-tetrafluoropyridine | Hydrazine hydrate | 4-chloro-2,3,5-trifluoro-6-hydrazinopyridine |
Advanced Synthetic Strategies for this compound Derivatives
The reactivity of the hydrazine moiety in this compound allows for a variety of derivatization strategies, leading to a diverse range of functionalized molecules.
Derivatization via Hydrazone Formation
Hydrazone formation is a widely used and efficient method for modifying hydrazinopyridines. acs.org This reaction involves the condensation of the hydrazine group with an aldehyde or ketone.
The reaction between this compound and various aldehydes or ketones yields stable hydrazone derivatives. nih.govchemguide.co.uk Aldehydes are generally more reactive than ketones in this condensation reaction, primarily due to reduced steric hindrance. nih.gov The resulting hydrazone linkage is stabilized by conjugation with the pyridine ring. zoulab.org This reaction is highly chemoselective and compatible with many other functional groups. nih.gov The formation of a hydrazone from a hydrazine and an aldehyde or ketone, such as with 2,4-dinitrophenylhydrazine, is a classic chemical test. chemguide.co.uk
Aniline has been identified as a potent nucleophilic catalyst for hydrazone formation, significantly accelerating the reaction rate. nih.govnih.gov Aniline catalysis is particularly effective for ligations involving aromatic aldehydes. nih.gov The rate constants for these catalyzed reactions can be several orders of magnitude higher than for uncatalyzed reactions, allowing for efficient labeling at low concentrations and neutral pH. nih.govnih.gov For example, the aniline-catalyzed reaction between a 6-hydrazinopyridyl group and benzaldehyde (B42025) is one of the fastest chemoselective ligation reactions reported. nih.gov This catalytic effect has been shown to be beneficial in both protic and aprotic solvents. rsc.org
Stability and Kinetics of Hydrazone Formation
The reaction of 6-hydrazinopyridines, such as this compound, with aromatic aldehydes is a chemoselective ligation that results in the formation of a stable hydrazone linkage. This reaction is notable for its favorable kinetics and the stability of the resulting conjugate.
Research Findings: The ligation between 6-hydrazinopyridine and aromatic aldehydes proceeds rapidly under ambient, neutral pH conditions. nih.gov The formation of this bis-aryl hydrazone bond is characterized by rate constants significantly higher than those observed for conventional hydrazone or oxime ligations between alkyl aldehydes/ketones and alkyl hydrazides or aminooxy groups. zoulab.org Studies on model systems involving 6-hydrazinopyridine and aromatic aldehydes have reported second-order rate constants (k₁) of approximately 3.0 ± 0.3 M⁻¹s⁻¹. nih.gov This kinetic profile is advantageous for applications where high efficiency at low reactant concentrations is required. nih.govzoulab.org
The stability of the resulting hydrazone is governed by the equilibrium constant (Keq), which is the ratio of the formation rate constant (k₁) to the hydrolysis rate constant (k₋₁). For hydrazone linkages, the Keq is typically in the range of 10⁴ to 10⁶ M⁻¹. nih.gov The formation of the hydrazone from 6-hydrazinopyridine and an aromatic aldehyde creates a chromophore with a maximum absorbance (λmax) around 350 nm, which allows for direct spectroscopic monitoring of the reaction progress. nih.gov
| Parameter | Typical Value | Significance |
|---|---|---|
| Rate Constant (k₁) | ~3.0 M⁻¹s⁻¹ | Matches the fastest chemoselective ligations, enabling efficient reactions at low concentrations. nih.gov |
| Relative Formation Kinetics | 20 to 900 times faster than conventional hydrazones | Highlights the enhanced reactivity of the bis-aryl system. zoulab.org |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹ | Indicates the formation of a stable, yet potentially reversible, covalent bond. nih.gov |
| Spectroscopic Feature | Chromophore (λmax ~350 nm) | Allows for real-time monitoring of the ligation reaction via UV-Vis spectroscopy. nih.gov |
Modifications of the Pyridine Core and Hydrazine Moiety
The chemical versatility of this compound stems from the ability to independently modify both the heterocyclic pyridine ring and the appended hydrazine functional group.
Modifications of the Pyridine Core: The pyridine ring of this compound is electron-deficient, a characteristic enhanced by the presence of the fluorine atom. This facilitates nucleophilic aromatic substitution (SNAr) reactions. The synthesis of derivatives often begins with more heavily halogenated pyridines, where the regioselectivity of the reaction is carefully controlled.
Reactivity and Reaction Mechanisms of 2 Fluoro 6 Hydrazinopyridine
Nucleophilic Reactivity of the Hydrazine (B178648) Group
The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This structure confers strong nucleophilic properties, often exceeding that of simple amines, a phenomenon sometimes referred to as the "alpha effect." researchgate.net This enhanced nucleophilicity is central to the reactivity of 2-Fluoro-6-hydrazinopyridine.
The primary mode of reaction for the hydrazine group involves its function as a potent nucleophile, readily attacking electron-deficient centers to form stable covalent bonds. This reactivity is fundamental to its utility in synthesis, particularly in the formation of new heterocyclic systems. The terminal nitrogen of the hydrazine moiety typically acts as the nucleophilic center, engaging with a wide range of electrophiles.
A classic example of this reactivity is the formation of hydrazones through reaction with aldehydes and ketones. nih.gov The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a water molecule to form the C=N double bond of the hydrazone. nih.gov The rate of this reaction is influenced by the structure of the hydrazine itself. nih.gov
| Nucleophile | Electrophile | Reaction Type | Resulting Bond |
| Hydrazine Group | Carbonyl (Aldehydes, Ketones) | Nucleophilic Addition-Elimination | Covalent C=N (Hydrazone) |
| Hydrazine Group | Acyl Halides / Anhydrides | Nucleophilic Acyl Substitution | Covalent N-C=O (Hydrazide) |
| Hydrazine Group | Alkyl Halides | Nucleophilic Substitution (Alkylation) | Covalent N-C |
This table illustrates the formation of covalent bonds between a hydrazine nucleophile and various electrophilic centers.
The kinetics of reactions involving hydrazines show that they are strong alpha nucleophiles, exhibiting greater reactivity than standard amines in many cases. nih.gov This allows them to be effective in forming conjugates and participating in cyclization reactions to build more complex molecular architectures. nih.gov
The nucleophilic character of the hydrazine group is also a key factor in its ability to interact with biological systems, notably through the inhibition of enzymes. Hydrazine and its derivatives have been identified as inhibitors of various enzymes, particularly aspartic proteases. researchgate.net
The mechanism of inhibition often involves the nucleophilic attack of the hydrazine nitrogen on a critical component of the enzyme's active site. For instance, it can form a covalent adduct with an electrophilic species within the active site, such as a carbonyl group on a cofactor or a susceptible amino acid residue. This covalent modification can lead to irreversible inactivation of the enzyme. The presence of a fluorine atom on the pyridine (B92270) ring can further modulate this activity by altering the electronic properties of the molecule. nih.gov Fluorinated compounds are often used in the design of mechanism-based enzyme inhibitors, where the fluorine atom can stabilize a key intermediate or transition state, trapping the enzyme in an inactive form. nih.govresearchgate.net
For example, fluorinated substrate analogues can be processed by an enzyme to a point where a highly reactive species is generated, which then covalently binds to and inactivates the enzyme. nih.gov In the context of this compound, the nucleophilic hydrazine could attack a target, with the electronically modified ring influencing binding affinity and the stability of the resulting enzyme-inhibitor complex.
Pyridine Ring Reactivity and Substitution Patterns
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iqlibretexts.org This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. nih.govuoanbar.edu.iq
The substitution of a hydrogen atom on the pyridine ring with a halogen, such as fluorine, further enhances its electron-deficient character. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly lowers the electron density of the entire ring system. libretexts.orgnih.gov
This increased electrophilicity makes the this compound ring highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, the rate-limiting step is typically the initial attack by the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The strong electron-withdrawing properties of both the ring nitrogen and the fluorine atom stabilize this intermediate, thereby accelerating the reaction. nih.gov
Furthermore, in the context of SNAr, fluorine is an excellent leaving group. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. nih.gov
In a substituted pyridine like this compound, nucleophilic attack generally occurs at the carbon atoms bearing a leaving group. The pyridine nitrogen directs nucleophiles to the α (C2, C6) and γ (C4) positions. nih.govuoanbar.edu.iq In this specific molecule, both the C2 and C6 positions are activated. The fluorine atom at the C2 position serves as a leaving group for SNAr reactions.
The hydrazine group at C6 can also be displaced, but the C-F bond is typically more susceptible to nucleophilic attack in SNAr reactions on such activated rings. nih.gov Therefore, a common reaction pathway involves the displacement of the fluoride (B91410) ion by an incoming nucleophile.
Relative SNAr Reactivity of 2-Halopyridines
| Leaving Group | Relative Rate of Reaction with NaOEt in EtOH |
|---|---|
| -F | 320 |
| -Cl | 1 |
| -Br | 0.78 |
This table demonstrates the significantly higher rate of nucleophilic aromatic substitution for 2-fluoropyridine compared to other 2-halopyridines, illustrating the activating effect and leaving group ability of fluorine in this system. nih.gov
When multiple positions on the pyridine ring are susceptible to attack, the outcome of the reaction (regiocontrol) is governed by a combination of steric and electronic factors. researchgate.net In this compound, the two primary sites for SNAr are C2 (bearing the fluoro group) and C6 (bearing the hydrazine group).
Electronic Effects: The fluorine atom is a superior activating group for SNAr compared to the hydrazine moiety. Its strong inductive withdrawal of electrons makes the C2 position highly electrophilic and primed for nucleophilic attack. nih.gov
Steric Effects: The steric hindrance around a potential reaction site can significantly influence regioselectivity. Bulky substituents adjacent to a potential leaving group can impede the approach of a nucleophile, directing the attack to a less hindered position. researchgate.net In the case of this compound, the hydrazine group is bulkier than the fluorine atom. This steric bulk at C6 can further favor nucleophilic attack at the C2 position, leading to the selective displacement of the fluoride ion. Studies on related 2,6-disubstituted pyridines have shown that bulky groups can effectively direct substitution to the alternative position. researchgate.net
Therefore, in a typical SNAr reaction with an external nucleophile, the substitution is regioselectively controlled to occur at the C2 position, resulting in the displacement of the fluorine atom due to the combined electronic activation and favorable steric profile of that site.
Mechanisms of Key Reactions of this compound
The reactivity of this compound is characterized by the interplay between the electron-deficient pyridine ring, the highly electronegative fluorine substituent, and the nucleophilic hydrazino group. These features allow the compound to participate in a variety of reactions, including nucleophilic aromatic substitution, reduction, and cyclization, making it a valuable precursor in heterocyclic synthesis.
SNAr Mechanisms (Addition-Elimination)
The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing effect of the fluorine atom at the C2 position. This activation is most pronounced at the positions ortho and para to the fluorine, namely the C6 and C4 positions.
The reaction proceeds via a stepwise addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.
In the second, faster step, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Key Features of the SNAr Mechanism for this compound:
Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, despite the high strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity that polarizes the C-F bond and makes the carbon atom more electrophilic. The subsequent C-F bond cleavage is fast as it leads to the restoration of the stable aromatic system. masterorganicchemistry.comnih.gov The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
Nucleophilic Attack: The hydrazino group at the C6 position can be displaced by stronger nucleophiles. Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates.
Intramolecular Reactions: The hydrazino group itself can act as an internal nucleophile, leading to cyclization reactions, which are discussed in section 3.3.3.
While other mechanisms like SN(ANRORC) (Addition of Nucleophile, Ring Opening, Ring Closure) and SRN1 (Radical-Nucleophilic Aromatic Substitution) exist for some heterocyclic systems, the addition-elimination pathway is the most commonly encountered mechanism for the reactions of this compound with typical nucleophiles.
| Reaction Type | Nucleophile | General Conditions | Product Type |
| Amination | Primary/Secondary Amines | DMSO or neat, 50 °C | 2-Amino-6-hydrazinopyridine derivatives |
| Alkoxylation | Alkoxides (e.g., NaOEt) | Alcohol (e.g., EtOH) | 2-Alkoxy-6-hydrazinopyridine |
| Thiolation | Thiolates (e.g., NaSPh) | Aprotic solvent (e.g., DMF) | 2-Thiophenyl-6-hydrazinopyridine |
Reductive Pathways for Hydrazino to Amino Conversions
The hydrazino group (-NHNH2) of this compound can be converted to an amino group (-NH2) through reductive cleavage of the N-N single bond. This transformation is a valuable synthetic tool for introducing an amino group onto the pyridine ring, yielding 2-amino-6-fluoropyridine. A common and effective method for this reduction is catalytic hydrogenation.
Mechanism with Raney Nickel:
Raney Nickel (Raney Ni) is a widely used catalyst for this type of reduction. masterorganicchemistry.comsemanticscholar.org It is a fine-grained, porous nickel catalyst with a high surface area, which contains adsorbed hydrogen. masterorganicchemistry.com
The proposed mechanism involves the following steps:
Adsorption: The this compound molecule adsorbs onto the surface of the Raney Nickel catalyst. The N-N bond of the hydrazino group interacts with the active nickel sites.
Hydrogenolysis: The adsorbed hydrogen atoms on the catalyst surface facilitate the cleavage of the weak N-N sigma bond. This is a hydrogenolysis reaction, where a bond is broken by the addition of hydrogen.
Hydrogen Addition: The resulting nitrogen fragments are subsequently hydrogenated by the addition of more hydrogen atoms from the catalyst surface.
Desorption: The final products, 2-amino-6-fluoropyridine and ammonia (NH3), desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Other catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine, can also be employed for this transformation. mdma.ch The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Product |
| Raney Nickel | Adsorbed H2 | Methanol (B129727) or Ethanol (B145695), Room Temp. | 2-Amino-6-fluoropyridine |
| Palladium on Carbon (Pd/C) | H2 gas | Ethyl Acetate, RT to 50 °C | 2-Amino-6-fluoropyridine |
| Raney Nickel | Hydrazinium monoformate | Methanol, Room Temp. | 2-Amino-6-fluoropyridine |
Cyclization Reactions to Form Fused Heterocycles
This compound is a key building block for the synthesis of fused heterocyclic systems, particularly triazolopyridines and pyrazolylpyridines. These reactions utilize the nucleophilicity of the hydrazino group, which can react with various electrophiles to construct a new ring fused to the pyridine core.
Formation of Triazolopyridines:
Fused rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines can be synthesized from 2-hydrazinopyridine (B147025) derivatives through condensation with a one-carbon electrophile followed by oxidative cyclization. rsc.orgresearchgate.netmdpi.com
A common pathway involves the reaction with an aldehyde:
Hydrazone Formation: The terminal nitrogen of the hydrazino group acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This is followed by dehydration to form a pyridylhydrazone intermediate.
Oxidative Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization. The pyridine ring nitrogen (at position 1) attacks the carbon of the C=N bond of the hydrazone. This is an electrophilic cyclization onto the pyridine nitrogen.
Aromatization: The resulting dihydro-triazolopyridine intermediate is then oxidized to form the stable, aromatic rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system. Various oxidizing agents, including N-chlorosuccinimide (NCS) or even atmospheric oxygen, can facilitate this step. mdpi.com
Formation of Pyrazolylpyridines:
The synthesis of 2-(pyrazol-1-yl)pyridines involves the reaction of 2-hydrazinopyridine with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione). youtube.commdpi.comencyclopedia.pub
The mechanism, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds as follows: youtube.com
Initial Condensation: One of the nitrogen atoms of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate. youtube.com
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.
Dehydration: The resulting five-membered ring intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.
The fluorine atom at the C6 position of the pyridine ring remains intact during these cyclization reactions, yielding 6-fluoro-2-(pyrazol-1-yl)pyridine derivatives.
| Fused Heterocycle | Reagent | Key Intermediate | Mechanism Steps |
| rsc.orgresearchgate.netorganic-chemistry.orgTriazolopyridine | Aldehydes, Orthoesters | Pyridylhydrazone | Condensation, Intramolecular Cyclization, Oxidation |
| Pyrazolylpyridine | 1,3-Diketones (e.g., Acetylacetone) | Hydrazone/Enamine | Condensation, Intramolecular Cyclization, Dehydration |
Applications in Medicinal Chemistry and Drug Discovery
2-Fluoro-6-hydrazinopyridine as a Privileged Scaffold for Drug Development
This compound has emerged as a valuable building block in medicinal chemistry, serving as a privileged scaffold for the development of novel therapeutic agents. Its unique structural features, including the reactive hydrazine (B178648) group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring, allow for versatile chemical modifications and the synthesis of diverse compound libraries. smolecule.com This adaptability makes it a key intermediate in the creation of new drug candidates.
Synthesis of Novel Hydrazones with Bioactive Moieties
The hydrazine functional group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form hydrazones. researchgate.net This straightforward synthetic route enables the incorporation of a wide range of bioactive moieties, such as quinoline, benzothiazole, and imidazole, into the final molecule. nih.govinter-chem.pl The resulting hydrazones often exhibit enhanced biological activities due to the synergistic effects of the combined pharmacophores. researchgate.net For instance, the reaction of a hydrazine with a carbonyl compound to form a hydrazone is a key step in synthesizing more complex molecules with potential therapeutic applications. smolecule.com The synthesis of new benzimidazole-2-yl hydrazones has been achieved through the condensation of 1H-benzimidazole-2-yl-hydrazine with various benzaldehydes. nih.gov
Development of Fluoro-containing Drug Scaffolds
The presence of a fluorine atom in the 2-position of the pyridine ring significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity, basicity, and metabolic stability of the compound, often leading to improved pharmacokinetic profiles. nih.govrsc.org This has led to the development of numerous fluoro-containing drug scaffolds with enhanced therapeutic potential. mdpi.com The incorporation of fluorine can increase metabolic stability by making the aromatic system more robust towards cytochrome P450-mediated oxidation. nih.govrsc.org For example, the introduction of a fluorine atom into certain organic structures has been shown to result in compounds with significant anticancer activity. mdpi.comjrespharm.com
Analog Series-Based Scaffolds (ASB) in Medicinal Chemistry Design
The concept of Analog Series-Based Scaffolds (ASB) involves the systematic modification of a core structure to explore the structure-activity relationship (SAR) and optimize biological activity. This compound serves as an excellent starting point for generating such analog series. By reacting it with a variety of substituted aldehydes or ketones, medicinal chemists can create a library of related compounds with diverse functionalities. This approach facilitates the identification of lead compounds with improved potency and selectivity.
Scaffold Hopping Strategies
Scaffold hopping is a powerful strategy in drug discovery aimed at identifying novel core structures that retain the desired biological activity of a known pharmacophore but possess improved properties, such as enhanced metabolic stability or reduced off-target effects. bhsai.orgniper.gov.in this compound and its derivatives can be utilized in scaffold hopping approaches. For instance, replacing a metabolically labile aromatic ring with a more electron-deficient pyridine or pyrimidine (B1678525) ring can mitigate oxidative metabolism. nih.govrsc.org This strategy has been successfully employed to develop new kinase inhibitors and other therapeutic agents. niper.gov.in The goal is to discover equipotent compounds with novel backbones and improved pharmacological profiles. bhsai.org
Biological Activity and Therapeutic Potential of Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
The pyridine and hydrazine moieties are known to be important pharmacophores in the design of anticancer drugs. smolecule.com Numerous studies have reported the synthesis and evaluation of this compound derivatives for their cytotoxic effects against various cancer cell lines.
One notable example is the synthesis of a curcuminoid derivative, 1-[2-aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). nih.govouhsc.edu This compound was found to be as effective as the parent compound, EF24, in suppressing the proliferation of H441, MiaPaCa-2, and Panc-1 cancer cells. nih.gov In a preclinical study using mice with pancreatic cancer xenografts, daily administration of EFAH resulted in a significant reduction in tumor volume and weight. nih.gov
The general anticancer potential of hydrazone derivatives is well-documented. jrespharm.com For example, new carbohydrazide (B1668358) derivatives bearing a furan (B31954) moiety have shown cytotoxic activity against A549 human lung cancer cells. jrespharm.com Similarly, fluorinated isatin (B1672199) derivatives and their hydrazones have demonstrated moderate activity against various cancer cell lines. mdpi.com The structural features of compounds containing both hydrazine and pyridine suggest they can interact with biological targets involved in cancer progression. smolecule.com
Table 1: Anticancer Activity of EFAH in Pancreatic Cancer Xenografts
| Treatment Group | Mean Tumor Volume Reduction | Mean Tumor Weight Decrease |
|---|---|---|
| EFAH | 79% | 82% |
Data from a study on mice carrying xenografts of Panc-1 pancreatic cancer. nih.gov
Table 2: Cytotoxicity of a Carbohydrazide Derivative (Compound 3e) jrespharm.com
| Cell Line | IC50 Value |
|---|---|
| A549 (Human Lung Cancer) | 43.38 µM |
| BJ (Normal Fibroblast) | No cytotoxic effects observed |
The Role of this compound in Modern Chemistry
The chemical compound this compound is a heterocyclic building block whose structural motifs are of significant interest in various fields of applied chemistry. While research on this specific molecule is often embedded within the study of its more complex derivatives, its applications span from medicinal chemistry to the development of advanced chemosensors. This article explores the functional roles and applications of this compound and its closely related analogues, focusing on its utility in drug discovery and analytical chemistry.
The hydrazinopyridine scaffold, particularly when substituted, is a key pharmacophore in the design of various therapeutic agents. Its derivatives have been investigated for their potential to combat cancer and malaria.
While direct cytotoxic data for this compound is not extensively documented, the hydrazinopyridine moiety is integral to several derivatives that exhibit significant anticancer activity.
Palladium(II) complexes incorporating a 2-hydrazinopyridine (B147025) ligand have demonstrated moderate cytotoxic effects against multiple cancer cell lines, including human breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), prostate carcinoma (PC-3), and larynx carcinoma (HEP-2). researchgate.net One specific complex, [Pd(hzpy)(ox)], was particularly effective against the PC-3 cell line, showing an IC₅₀ value of 2.87 µg/ml. researchgate.net
Furthermore, a curcuminoid derivative known as EFAH (1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone]) , which contains the 6-hydrazinopyridine structure, has shown significant anti-proliferative activity in pancreatic cancer cell lines (Panc-1 and MiaPaCa-2) and a lung cancer cell line (H441). nih.gov Another novel compound, BAPPN (11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) , induced cytotoxicity with notable IC₅₀ values against HepG2, HCT-116, MCF-7, and A549 cells. semanticscholar.org Similarly, a 2-hydrazinopyridine derivative of cucurbitacin IIa was highly cytotoxic towards the SKOV3 human ovarian cancer cell line, with an IC₅₀ value of 2.2 ± 0.19 μM. nih.gov
| Derivative Compound | Cell Line | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| [Pd(hzpy)(ox)] | PC-3 | Prostate Carcinoma | 2.87 µg/ml | researchgate.net |
| Cucurbitacin IIa-2-hydrazinopyridine | SKOV3 | Ovarian Cancer | 2.2 ± 0.19 μM | nih.gov |
| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | semanticscholar.org |
| HCT-116 | Colon Carcinoma | 23 µg/mL | semanticscholar.org | |
| MCF-7 | Breast Cancer | 3.1 µg/mL | semanticscholar.org | |
| A549 | Lung Cancer | 9.96 µg/mL | semanticscholar.org |
The anticancer effects of hydrazinopyridine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. The curcuminoid analogue EFAH is thought to exert its effects through a redox-dependent mechanism that leads to apoptosis. nih.gov Studies on the related compound EF24, which EFAH is based on, show it can induce caspase-mediated apoptosis in HCT-116 colon cancer xenografts. nih.gov
The novel derivative BAPPN was found to trigger cell death by significantly increasing the expression of the apoptotic protein caspase-3 and the tumor suppressor protein p53. semanticscholar.org Concurrently, it reduced the secretion of vascular endothelial growth factor (VEGF) and decreased the expression of proliferation markers like PCNA and Ki67 in HepG2, HCT-116, MCF-7, and A549 cells. semanticscholar.org This indicates a mechanism involving the upregulation of apoptotic pathways and the downregulation of proteins essential for cell proliferation. semanticscholar.org Other research has pointed to general mechanisms for hydrazinylpyridine derivatives such as the induction of apoptosis or the inhibition of tumor growth. smolecule.com
The global challenge of drug-resistant malaria, caused by the parasite Plasmodium falciparum, necessitates the development of new therapeutic agents. parahostdis.orgnih.govmdpi.com While no specific studies on the antiplasmodial activity of this compound were identified, various heterocyclic compounds incorporating related structural motifs have been explored. For instance, a series of 1,2,4-triazolo[4,3-a]pyrazine derivatives showed significant potency against different strains of P. falciparum. beilstein-journals.org Similarly, certain anilino-pyrazoles have demonstrated micromolar activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of the parasite. mdpi.com These findings suggest that nitrogen-containing heterocyclic scaffolds are promising starting points for novel antimalarial drug discovery, although the direct contribution of the this compound structure itself remains an area for future investigation. nih.govbeilstein-journals.org
The non-fluorinated parent compound, 2-hydrazinopyridine , serves as a critical tool for studying the mechanisms of several important enzymes.
2-hydrazinopyridine (2HP) is utilized in the study of lysyl oxidase-like 2 (LOXL2), a copper (Cu²⁺) and lysine (B10760008) tyrosylquinone (LTQ)-dependent enzyme involved in extracellular matrix remodeling. mdpi.comnih.gov Aberrant LOXL2 activity is linked to fibrosis and tumor metastasis. nih.gov In research, 2HP acts as an inhibitor that covalently modifies the LTQ cofactor in the enzyme's active site. mdpi.comimrpress.com This interaction forms a stable product that allows researchers to differentiate LOXL2 from other copper amine oxidases and to probe the spatial arrangement of the LTQ cofactor and the active site Cu²⁺. mdpi.comimrpress.com Such studies are crucial for understanding the enzyme's mechanism and designing targeted therapeutic inhibitors. sigmaaldrich.comsigmaaldrich.com
2-hydrazinopyridine is a well-established irreversible inhibitor of copper amine oxidases (CAOs), such as the one found in Escherichia coli (ECAO). acs.orgnih.govportlandpress.com These enzymes contain a 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. portlandpress.comnih.gov 2HP reacts directly with the C5 position of this TPQ cofactor, forming a covalent adduct. acs.orgnih.gov This reaction effectively traps the enzyme in a complex that is analogous to a substrate Schiff base intermediate. nih.gov By studying the structure of this inhibited complex, researchers have been able to identify key amino acid residues, such as Asp383, as the catalytic base responsible for proton abstraction during the enzymatic reaction. nih.govmdpi.com This use of 2HP as a mechanistic probe has been fundamental to elucidating the catalytic cycle of amine oxidases. acs.orgnih.gov
Derivatives of 2-hydrazinopyridine have been successfully employed in the creation of fluorescent chemosensors for detecting heavy metal ions, which are important in both biological systems and environmental monitoring. nih.gov A Schiff base probe synthesized from 2-hydrazinopyridine and dicyanisophorone was developed for the dual sensing of zinc (Zn²⁺) and cadmium (Cd²⁺) ions. sigmaaldrich.comnih.govresearchgate.net
This probe exhibits weak fluorescence on its own but "turns on" with a significant enhancement in near-infrared emission (at 668 nm) upon binding to Zn²⁺ or Cd²⁺. nih.govtandfonline.com The mechanism involves the restriction of photo-induced electron transfer (PET) and C=N isomerization upon metal ion coordination. tandfonline.com The probe demonstrates high sensitivity and a rapid response, with detection limits of 0.21 µM for Zn²⁺ and 0.31 µM for Cd²⁺. nih.govresearchgate.net Another sensor, a Schiff base of pyridoxal (B1214274) and 2-hydrazinopyridine , was designed for the selective "turn-on" detection of Zn²⁺, which it can distinguish from Cd²⁺. nih.gov These applications highlight the value of the 2-hydrazinopyridine scaffold in developing advanced analytical tools for detecting specific metal ions in biological and aqueous samples. nih.govnih.gov
Enzyme Interactions and Ligand Properties
Radiopharmaceutical Development
The development of targeted radiopharmaceuticals is a cornerstone of nuclear medicine, enabling the non-invasive visualization of physiological and pathological processes at the molecular level. This compound plays an indirect but vital role in this field as a starting material for the synthesis of key chelating agents used in radiolabeling.
Use of Hydrazinonicotinamide (HYNIC) Moiety in Technetium-99m Labeling
One of the most significant applications stemming from this compound is the synthesis of 6-hydrazinonicotinic acid, commonly known as hydrazinonicotinamide (HYNIC). HYNIC is a well-established and highly efficient bifunctional chelating agent for the radionuclide Technetium-99m (99mTc). nih.govcore.ac.uk Technetium-99m is the most widely used radioisotope in diagnostic nuclear medicine due to its ideal nuclear properties, including a short half-life of 6.02 hours and the emission of gamma rays at 140 keV, which are readily detected by SPECT (Single Photon Emission Computed Tomography) cameras. researchgate.netnih.gov
The HYNIC moiety, derived from precursors like this compound, is conjugated to a biologically active molecule (such as a peptide, antibody, or other targeting vector) that has affinity for a specific biological target, for instance, a receptor that is overexpressed on tumor cells. nih.govfrontiersin.org The hydrazine group of the HYNIC molecule then serves as a coordination site for the 99mTc metal ion.
The process of labeling a HYNIC-conjugated biomolecule with 99mTc is typically a straightforward, one-step procedure. nih.gov It involves the reduction of 99mTc from its +7 oxidation state (as pertechnetate, TcO₄⁻) to a lower, more reactive oxidation state, usually with a reducing agent like stannous chloride (SnCl₂). core.ac.uk This reduced technetium then readily forms a stable complex with the HYNIC-biomolecule conjugate and the co-ligands. core.ac.uk This methodology has been successfully used to label a wide array of biomolecules, including peptides and proteins, for targeted tumor imaging. dovepress.comnih.govnih.gov
| Parameter | Description | Reference |
| Radionuclide | Technetium-99m (99mTc) | researchgate.net |
| Bifunctional Chelator | 6-hydrazinonicotinamide (HYNIC) | nih.govcore.ac.uk |
| HYNIC Precursor | This compound | N/A |
| Co-ligands | Tricine, Ethylenediamine-N,N'-diacetic acid (EDDA) | nih.govresearchgate.net |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | nih.gov |
| Key Advantage | Efficient, one-step labeling of biomolecules for targeted imaging. | nih.gov |
Development of Imageable Curcuminoids
Curcumin (B1669340), the active compound in turmeric, has attracted considerable interest for its potential anticancer properties. However, its clinical utility is hampered by poor bioavailability. This has led to the development of synthetic analogs of curcumin with improved physicochemical properties and enhanced potency. nih.gov One such analog is 3,5-bis(2-fluorobenzylidene)-4-piperidone, also known as EF24, which has demonstrated significant anticancer activity. nih.govmdpi.com
To enable the non-invasive imaging and tracking of these curcuminoids in vivo, researchers have modified their structure to include a chelating moiety for radiolabeling. This is where the HYNIC group, synthesized from this compound, becomes crucial. In a notable study, a HYNIC-conjugated derivative of EF24 was synthesized, named 1-[2-aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). nih.govnih.gov
The synthesis involved creating an amine derivative of EF24, which was then conjugated with hydrazinonicotinic acid to yield EFAH. nih.govscience.gov This modification successfully incorporated the HYNIC chelating site onto the curcuminoid structure, making it "imageable." nih.gov The resulting compound, EFAH, could be efficiently labeled with 99mTc with a high radiochemical yield (98%). nih.govscience.gov
Crucially, the study demonstrated that this modification for imaging purposes did not compromise the compound's therapeutic efficacy. EFAH was found to be as effective as the parent compound, EF24, in suppressing the proliferation of various cancer cell lines, including pancreatic cancer cells (Panc-1, MiaPaCa-2) and lung cancer cells (H441). nih.govscience.gov Furthermore, in vivo studies in mice with pancreatic cancer xenografts showed significant tumor reduction after treatment with EFAH. science.gov
The development of 99mTc-EFAH allowed for the first time, the visualization of the biodistribution of an EF24-based curcuminoid in a living animal model using SPECT imaging. nih.gov The biodistribution studies showed that the compound is primarily eliminated through the hepatobiliary route. nih.govscience.gov This ability to image the curcuminoid provides valuable information for the development and optimization of such therapeutic agents. nih.gov
| Compound | Description | Key Finding | Reference |
| EF24 | A potent synthetic analog of curcumin. | Possesses potent anticancer activity but lacks an imaging component. | nih.govmdpi.com |
| EFAH | A HYNIC-modified derivative of EF24. | Can be labeled with 99mTc for SPECT imaging while retaining the anticancer efficacy of EF24. | nih.govnih.govscience.gov |
| 99mTc-EFAH | The radiolabeled version of EFAH. | Allows for in vivo imaging and biodistribution studies of the curcuminoid. | nih.gov |
Coordination Chemistry and Catalysis
2-Fluoro-6-hydrazinopyridine as a Ligand in Metal Complexes
2-Hydrazinopyridine (B147025) (hzpy) is a versatile nitrogen-donor ligand capable of forming stable complexes with various transition metals. Its derivatives are utilized in medicinal chemistry, organic synthesis, and coordination chemistry. smolecule.com The presence of both a pyridine (B92270) ring nitrogen and a hydrazine (B178648) group allows it to act as a chelating agent, forming stable metallacycles. The nature of the ligand is critical in tuning the reactivity, stability, and lipophilicity of the resulting metal complexes. biointerfaceresearch.com
Palladium(II) complexes are of significant interest due to their chemical similarities with platinum(II) compounds, which are widely used as anticancer drugs. biointerfaceresearch.com Like platinum, palladium can form square planar complexes. researchgate.net The study of palladium complexes with nitrogen-based ligands like 2-hydrazinopyridine is driven by the search for new compounds with potential biological activity. biointerfaceresearch.com
A series of palladium(II) complexes featuring the 2-hydrazinopyridine (hzpy) ligand have been synthesized and characterized. biointerfaceresearch.com The synthesis is typically a two-step process. First, a 1:1 molar ratio of sodium tetrachloropalladate (Na₂PdCl₄) is reacted with 2-hydrazinopyridine in ethanol (B145695) at room temperature. biointerfaceresearch.com Following the formation of the initial palladium-hzpy species, a secondary ligand such as oxalate (B1200264) (ox), malonate (ma), or pyrophosphate (pyph) is added to the mixture. biointerfaceresearch.com This results in the precipitation of the final solid complexes: [Pd(hzpy)(ox)], [Pd(hzpy)(ma)], and [Pd(hzpy)(pyph)]. biointerfaceresearch.comresearchgate.net
These complexes have been characterized using various spectroscopic and analytical techniques. biointerfaceresearch.com
Infrared (IR) Spectroscopy: The IR spectra of the complexes show characteristic bands confirming the coordination of the ligands to the palladium center. For instance, the spectrum for [Pd(hzpy)(ox)] displays peaks assigned to M-O and M-N (metal-nitrogen) bonds at 532 cm⁻¹ and 420 cm⁻¹, respectively. biointerfaceresearch.com
¹H NMR Spectroscopy: The ¹H NMR spectra confirm the diamagnetic nature of the three palladium complexes. biointerfaceresearch.com For [Pd(hzpy)(ox)], aromatic protons from the hzpy ligand appear as a multiplet between 6.69 and 8.38 ppm, while protons from the N-H and NH₂ groups are observed at 6.70 ppm. biointerfaceresearch.com The spectrum for [Pd(hzpy)(ma)] shows similar peaks, with an additional singlet at 3.46 ppm corresponding to the methylene (B1212753) protons of the malonate ligand. biointerfaceresearch.com
Mass Spectrometry: The mass spectrum of the [Pd(hzpy)(ox)] complex shows a parent peak at an m/z ratio of 302 (M⁺-H), which corresponds to its molecular weight of 303.57 g/mol . biointerfaceresearch.com
Spectroscopic and thermal analyses of the [Pd(hzpy)(ox)], [Pd(hzpy)(ma)], and [Pd(hzpy)(pyph)] complexes suggest a square planar geometry around the central palladium(II) ion. biointerfaceresearch.comresearchgate.netresearchgate.net This is a common coordination geometry for Pd(II) complexes. researchgate.netlibretexts.org To further investigate their structure, geometric optimization has been performed using Density Functional Theory (DFT) calculations at the B3LYP/SDD level. biointerfaceresearch.comresearchgate.net These computational studies support the experimental findings, indicating a distorted square planar geometry for the palladium complexes. researchgate.net The calculated electronic energies and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are negative, indicating the stability of the complexes. researchgate.net
Table 1: Calculated Quantum Parameters for Palladium Complexes
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| [Pd(hzpy)(ox)] | -6.77 | -2.25 | 4.51 |
| [Pd(hzpy)(ma)] | -6.7 | -2.15 | 4.55 |
| [Pd(hzpy)(pyph)] | -6.31 | -2.15 | 4.16 |
This table presents data from theoretical DFT calculations on the palladium complexes. biointerfaceresearch.com
The search for alternatives to cisplatin (B142131) has motivated the investigation of the cytotoxic activities of new metal-based compounds. biointerfaceresearch.com The in vitro cytotoxicity of the palladium complexes [Pd(hzpy)(ox)], [Pd(hzpy)(ma)], and [Pd(hzpy)(pyph)] has been evaluated against several human cancer cell lines. biointerfaceresearch.comresearchgate.net The tested cell lines include MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), PC-3 (prostate carcinoma), and HEP-2 (larynx carcinoma). biointerfaceresearch.com
The complexes exhibited moderate cytotoxic effects against these cell lines. biointerfaceresearch.comresearchgate.net Notably, the complexes showed good performance against the PC-3 prostate cancer cell line. biointerfaceresearch.com The complex [Pd(hzpy)(ox)] recorded a half-maximal inhibitory concentration (IC₅₀) value as low as 2.87 µg/mL against the PC-3 cell line, which is significantly lower than that of the established anticancer agent Vinblastine sulfate (B86663) (42.4 µg/mL) under the same conditions. biointerfaceresearch.comresearchgate.net Modifying the ligands coordinated to the palladium center can tune and enhance the cytotoxic activities of the resulting complexes. biointerfaceresearch.com
Table 2: Cytotoxicity (IC₅₀ µg/mL) of 2-Hydrazinopyridine Palladium Complexes
| Complex | MCF-7 (Breast) | HepG-2 (Liver) | HEP-2 (Larynx) | PC-3 (Prostate) |
|---|---|---|---|---|
| [Pd(hzpy)(ox)] | 15.6 | 18.7 | 9.37 | 2.87 |
| [Pd(hzpy)(ma)] | 12.5 | 15.6 | 12.5 | 3.45 |
| [Pd(hzpy)(pyph)] | 18.7 | 25 | 18.7 | 4.68 |
This table summarizes the IC₅₀ values (in µg/mL) of the palladium complexes against four human cancer cell lines. biointerfaceresearch.com
Hydrazone and pyridine-based ligands readily form complexes with a variety of other transition metals, including nickel(II), copper(II), cobalt(II), manganese(II), and zinc(II). mdpi.comnih.gov Hydrazones can act as polydentate chelating ligands due to their versatile coordination capacity. science.gov Depending on the specific ligand and metal ion, different geometries can be achieved. For instance, studies on Schiff base ligands derived from hydrazides have shown the formation of octahedral complexes with Mn(II), Co(II), Ni(II), and Cu(II), and tetrahedral geometry for Zn(II) complexes. nih.gov In many cases, these ligands act as tridentate donors, coordinating through oxygen and nitrogen atoms. nih.gov Complexes of 2,6-bis-pyrazolylpyridines, which can be synthesized from 2,6-bis-hydrazinopyridine, form 1:1 complexes with Mn(II), Ni(II), Co(II), and Zn(II). researchgate.net
Palladium Complexes
Catalytic Applications
Coordination complexes are widely studied for their use in catalysis. biointerfaceresearch.com The unique structural configurations of ligands like 2-hydrazinopyridine enable novel metal chelation properties, which can lead to innovative catalytic applications in organometallic chemistry. smolecule.com While the cytotoxic properties of its palladium complexes are well-documented, specific research into the catalytic applications of this compound or its non-fluorinated analog complexes is an emerging area. However, derivatives of halogenated hydrazinopyridines are noted for their potential as building blocks for creating novel catalysts. The development of metal complexes for catalytic reactions that can function in biological environments is a growing field of interest. rsc.org
Use in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide catalyzed by a palladium complex. The utility of halogenated pyridines as substrates in these reactions is well-established.
While the direct application of this compound in Suzuki-Miyaura coupling is not extensively detailed in surveyed research, the reactivity of its constituent parts suggests potential applications. The fluorine atom at the 2-position can act as the leaving group in the coupling reaction. Palladium-catalyzed cross-coupling reactions involving aryl halides are powerful tools for creating biaryl derivatives. whiterose.ac.uk The reaction mechanism typically involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The presence of nitrogen-rich heterocycles can influence the catalytic cycle, and specialized palladium precatalysts have been developed to effectively couple variously substituted azaindole, pyrazole (B372694), and indole (B1671886) halides under mild conditions. bendola.com Given the successful coupling of other fluorinated and nitrogen-containing heterocycles, it is plausible that this compound could serve as a substrate, although specific conditions and catalyst systems would need to be optimized.
Negishi Alkylation
The Negishi coupling is another powerful transition metal-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Catalysts are typically based on palladium or nickel. wikipedia.org
Specific research detailing the Negishi alkylation of this compound is limited in the available literature. However, studies on related pyridine structures provide insight into its potential. For instance, nickel-catalyzed Negishi alkylation has been successfully demonstrated for a wide range of alkylpyridinium salts using a 2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) ligand. nih.govresearchgate.net This highlights the utility of nickel catalysis for the functionalization of pyridine rings. nih.gov Hydrazinopyridines are recognized as important precursors for various derivatives used in catalysis. chemistry-chemists.com The Negishi cross-coupling has also been employed for the late-stage functionalization of other complex nitrogen-containing heterocycles like halogenated tryptophans. nih.gov These examples suggest that this compound could potentially be functionalized via Negishi coupling, either at the C-F bond or after derivatization of the hydrazino group, though specific protocols have not been detailed.
Enhanced Metal Removal (e.g., Cu(II)) using Schiff Base Derivatives
The hydrazino group of this compound is readily derivatized to form hydrazones, a class of Schiff bases, through condensation with aldehydes or ketones. smolecule.commdpi.com These Schiff base derivatives are highly effective chelating agents for transition metal ions due to the presence of multiple donor atoms. bendola.com
The synthesis of a Schiff base from this compound and an aldehyde, such as 2-pyridinecarbaldehyde, results in a tridentate ligand. soton.ac.uk This type of ligand, which can provide three soft nitrogen donor atoms (one from the pyridine ring, one from the imine, and one from the second pyridine ring of the aldehyde), coordinates efficiently with metal centers. soton.ac.uk When a hydroxy-substituted aldehyde like salicylaldehyde (B1680747) is used, the resulting Schiff base can coordinate to a metal ion like copper(II) through the pyridine nitrogen, the azomethine nitrogen, and the phenoxy oxygen, forming a highly stable complex. mdpi.combohrium.com
This chelation ability is highly effective for the removal of metal ions from aqueous solutions. The formation of stable copper(II)-Schiff base complexes is a well-documented phenomenon. bendola.comnih.govmdpi.com The reaction between the Schiff base ligand and Cu(II) ions typically results in a colored complex that can be easily detected and quantified, making these ligands useful for both sequestration and sensing applications. The coordination of the Schiff base to the metal ion often enhances the stability and can lead to the precipitation of the complex, thereby removing the metal from the solution.
Table 1: Synthesis and Properties of a Representative Schiff Base Derivative for Cu(II) Removal
| Reactant 1 | Reactant 2 | Resulting Schiff Base Ligand | Coordination Sites for Cu(II) | Properties of Cu(II) Complex |
|---|
Computational Chemistry and Theoretical Studies
Quantum Chemical Studies
Quantum chemical studies use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These methods provide a more fundamental understanding of a molecule's behavior compared to the classical mechanics-based approaches of molecular modeling.
Ab initio (from first principles) methods calculate molecular properties without reliance on empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. ekb.eg While computationally efficient for its class, HF does not fully account for electron correlation, which can be important for accurately describing molecular energies and properties. escholarship.org
Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that offers a significant improvement by including electron correlation effects. ekb.egacs.org This makes MP2 calculations generally more accurate than HF for properties like interaction energies and vibrational frequencies, although at a higher computational cost. researchgate.net
For 2-Fluoro-6-hydrazinopyridine, these methods would be used to:
Determine Optimized Geometry: Calculate bond lengths, bond angles, and dihedral angles for the most stable molecular structure. ekb.eg
Calculate Electronic Properties: Determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment.
Predict Spectroscopic Properties: Compute theoretical vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.
Comparative studies on pyridine (B92270) derivatives have shown that methods like MP2 often provide results in better agreement with experimental data than HF alone. ekb.egacs.org
Table 2: Representative Ab Initio Calculation Types and Their Applications
| Method | Key Feature | Typical Application for this compound |
|---|---|---|
| Hartree-Fock (HF) | Treats electron-electron repulsion in an average way; no electron correlation. | Initial geometry optimization, wavefunction analysis. ekb.eg |
| Møller-Plesset (MP2) | Includes electron correlation via perturbation theory. | More accurate geometry and energy calculations, interaction energies. acs.orgresearchgate.net |
Vibrational spectroscopy (IR and Raman) is a powerful tool for identifying and characterizing molecules. However, assigning specific spectral bands to the vibrations of particular functional groups can be complex, as vibrational modes are often coupled. Potential Energy Distribution (PED) analysis is a theoretical technique that decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretches, angle bends, and torsions). derpharmachemica.comsapub.org
This analysis is typically performed following a quantum chemical frequency calculation (often using Density Functional Theory, DFT, which is also a quantum mechanical method). semanticscholar.org The PED provides a quantitative assignment for each calculated vibrational frequency, allowing for a more confident interpretation of experimental spectra. scielo.org.zaniscpr.res.in For this compound, PED analysis would be essential to:
Assign the C-F, C-N, N-N, and N-H stretching and bending modes.
Characterize the vibrations of the pyridine ring.
Understand the coupling between the vibrations of the hydrazine (B178648) group and the fluorinated pyridine ring.
For example, a PED calculation might show that a band around 1250 cm⁻¹ is not a pure C-F stretch but has significant contributions from C-C stretching and C-H bending modes of the pyridine ring.
Table 3: Illustrative PED Contributions for a Hypothetical Vibration in this compound
| Calculated Frequency (cm⁻¹) | Vibrational Assignment | PED Contributions (Illustrative) |
|---|---|---|
| ~3400 | N-H asymmetric stretch | 95% ν(N-H) |
| ~1600 | Pyridine ring stretch | 45% ν(C=C), 40% ν(C=N), 15% δ(C-H) |
| ~1250 | C-F stretch / Ring mode | 50% ν(C-F), 30% ν(C-C), 20% δ(C-H) |
| ~1050 | N-N stretch | 70% ν(N-N), 20% δ(N-N-H) |
ν = stretching, δ = bending. Contributions are for illustration purposes only.
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-6-hydrazinopyridine, and how can reaction conditions be optimized?
The synthesis typically involves hydrazine substitution on halogenated pyridine precursors. For example, nucleophilic substitution of 2-fluoro-6-chloropyridine with hydrazine under basic conditions (e.g., using KOH/EtOH) can yield the target compound. Optimization requires controlling stoichiometry (1:1.2 molar ratio of chloropyridine to hydrazine), temperature (60–80°C), and reaction time (12–24 hours) to minimize byproducts like dihydrotetrazines . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product (>95%).
Q. How should researchers safely handle this compound given its potential hazards?
Based on analogous pyridine derivatives, the compound may pose acute toxicity (oral, dermal) and irritancy risks. Mandatory precautions include:
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirm hydrazine substitution via disappearance of precursor’s halogen signal and appearance of NH₂ protons (δ 3.5–4.5 ppm, broad). Fluorine coupling in ¹H NMR (J ~50 Hz) aids structural verification .
- FT-IR : N–H stretches (3300–3400 cm⁻¹) and C–F vibrations (1200–1250 cm⁻¹) are diagnostic.
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺) provides molecular weight confirmation.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the fluorine and hydrazine groups. For example:
- The electron-withdrawing fluorine atom activates the pyridine ring toward nucleophilic substitution but deactivates it in electrophilic reactions.
- Hydrazine’s lone pairs facilitate coordination with transition metals (e.g., Pd in Suzuki-Miyaura couplings), enabling boronic acid cross-coupling at the 4-position . Validate predictions experimentally using LC-MS to track reaction intermediates.
Q. What strategies resolve contradictions in reported biological activity data for hydrazinopyridine derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Dose-Response Reproducibility : Test compounds across multiple concentrations (e.g., 0.1–100 µM) in triplicate.
- Purity Validation : Use HPLC-UV/ELSD (>99% purity) to exclude confounding effects from synthesis byproducts.
- Target-Specific Assays : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays) .
Q. How can crystallographic data address ambiguities in the tautomeric states of this compound?
Single-crystal X-ray diffraction (SCXRD) resolves tautomerism by directly visualizing hydrogen bonding. For hydrazinopyridines, the hydrazine group typically adopts an anti conformation, with N–H∙∙∙N/F interactions stabilizing the lattice. Compare with solid-state ¹⁵N NMR to confirm tautomeric ratios .
Methodological Guidance
Q. What experimental design principles apply when studying this compound’s stability under varying pH conditions?
- Kinetic Studies : Monitor degradation via HPLC at pH 1–13 (37°C, 24–72 hours). Use buffer systems (e.g., phosphate, acetate) to maintain ionic strength.
- Arrhenius Analysis : Determine activation energy (Eₐ) by testing stability at 25°C, 40°C, and 60°C.
- Degradation Pathways : Identify byproducts (e.g., hydrolysis to pyridone derivatives) using HRMS and ¹⁹F NMR .
Q. How should researchers optimize catalytic systems for asymmetric synthesis using this compound as a ligand?
Screen chiral ligands (e.g., BINAP, Salen) in combination with transition metals (Pd, Cu) for enantioselective transformations. Key parameters:
- Metal-Ligand Ratio : 1:1 to 1:2 (metal:ligand).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coordination.
- Enantiomeric Excess (ee) : Measure via chiral HPLC or NMR with shift reagents .
Data Interpretation and Validation
Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?
Q. How can researchers reconcile discrepancies between computational predictions and experimental reaction yields?
- Solvent/Implicit Models : Re-run DFT calculations with explicit solvent molecules (e.g., water, ethanol) to account for solvation effects.
- Transition State Analysis : Locate energy barriers using Nudged Elastic Band (NEB) methods.
- Experimental Replicates : Conduct ≥3 independent trials to assess statistical significance of yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
